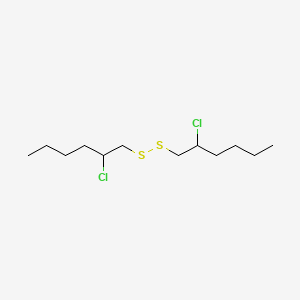
Disulfide, bis(2-chlorohexyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-chlorohexyl) is an organic compound with the molecular formula C12H24Cl2S2 It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(2-chlorohexyl) typically involves the reaction of 2-chlorohexyl halides with sodium disulfide (Na2S2) in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of disulfides often employs oxidative coupling of thiols. For disulfide, bis(2-chlorohexyl), the process involves the oxidation of 2-chlorohexanethiol using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) under controlled conditions .
Types of Reactions:
Oxidation: Disulfide, bis(2-chlorohexyl) can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium thiolate (NaSR), where R is an organic group
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: 2-chlorohexanethiol
Substitution: Various substituted disulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-chlorohexyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of disulfide bond formation and its impact on protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can form disulfide bonds with target proteins.
Wirkmechanismus
The mechanism of action of disulfide, bis(2-chlorohexyl) involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. This interaction is essential in various biochemical processes, including enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-aminophenyl): Contains amino groups instead of chlorine atoms.
2,2’-Dithiobis(5-nitropyridine): Contains nitro groups and pyridine rings.
Uniqueness: Disulfide, bis(2-chlorohexyl) is unique due to its longer alkyl chains, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also makes it more reactive in nucleophilic substitution reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
70776-27-1 |
|---|---|
Molekularformel |
C12H24Cl2S2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-chloro-1-(2-chlorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12H24Cl2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
OHACEGHLVXOPHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CSSCC(CCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


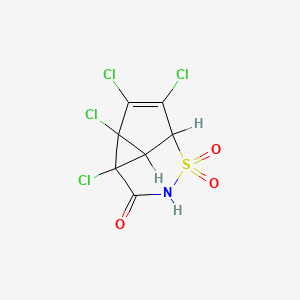

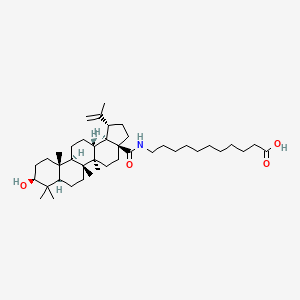

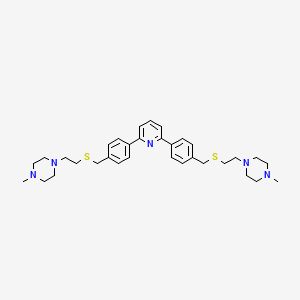
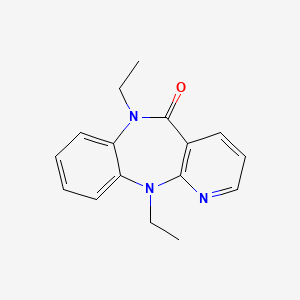
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
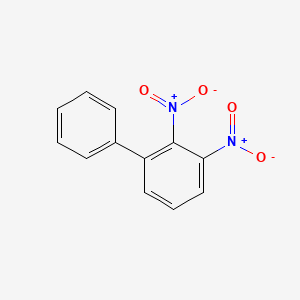
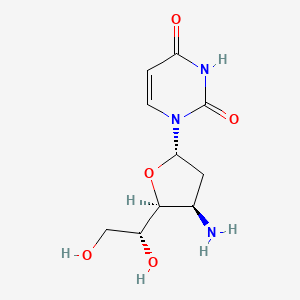

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
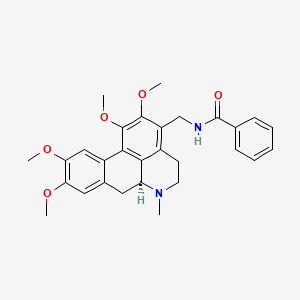
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)
